Benzyl-PEG3-acid, also known as 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a compound that combines a benzyl group with a polyethylene glycol (PEG) moiety. This compound has gained attention in scientific research for its versatile applications, particularly in the fields of organic synthesis and drug development. It acts primarily as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells.
Benzyl-PEG3-acid can be synthesized through various chemical methods, typically involving the reaction of benzyloxyethanol with ethylene oxide, followed by further reactions to introduce the propanoic acid functionality. The compound can be sourced from chemical suppliers specializing in PEG derivatives and related compounds.
Benzyl-PEG3-acid is classified as an organic compound and falls under the category of polyethylene glycol derivatives. It is characterized by its hydrophilic properties due to the PEG component, which enhances its solubility in aqueous environments.
The synthesis of Benzyl-PEG3-acid generally involves multiple steps:
The reaction conditions typically involve heating under controlled temperatures and utilizing polar aprotic solvents to facilitate the reaction. The process may also include purification steps such as column chromatography to isolate the desired product from unreacted materials and byproducts.
Benzyl-PEG3-acid features a molecular structure that can be represented as follows:
The structure consists of a benzyl group attached to a triethylene glycol chain, terminating in a propanoic acid functional group. This configuration imparts unique solubility and reactivity characteristics.
The compound's structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of the expected functional groups and verify molecular weight.
Benzyl-PEG3-acid can participate in several types of chemical reactions:
Common reagents for these reactions include:
Benzyl-PEG3-acid serves primarily as a linker in PROTACs, facilitating targeted protein degradation. The benzyl group acts as a protecting moiety for amines, which can be deprotected through hydrogenolysis, allowing for subsequent reactions that enable the formation of complex therapeutic agents.
The pharmacokinetics of Benzyl-PEG3-acid are influenced by its incorporation into PROTACs, where the PEG component enhances solubility and bioavailability, contributing to improved therapeutic efficacy.
Relevant data on melting point, boiling point, and specific heat capacity may vary based on purity and specific synthesis methods used.
Benzyl-PEG3-acid finds numerous applications in scientific research:
The covalent attachment of poly(ethylene glycol) (PEG) to biomolecules, termed PEGylation, originated in the 1970s as a strategy to enhance the pharmacokinetic properties of therapeutic proteins. Early work by Davis et al. demonstrated that PEG conjugation to proteins like bovine serum albumin (BSA) significantly reduced immunogenicity while improving solubility and circulation half-life [1] [7]. This paradigm shift addressed critical limitations of biologics, such as rapid renal clearance, enzymatic degradation, and poor stability. The first FDA-approved PEGylated therapeutic, Adagen® (pegademase bovine, 1990), validated the clinical utility of PEGylation for treating severe combined immunodeficiency disease (SCID) by prolonging drug activity and minimizing immune reactions [1].
By the 1990s, PEGylation expanded to nanocarrier systems. Seminal studies on PEGylated liposomes (e.g., Doxil®) revealed that surface-grafted PEG chains formed a hydrophilic "stealth" corona, sterically hindering opsonin adsorption and reducing clearance by the reticuloendothelial system. This increased circulation time from minutes to hours, enhancing tumor accumulation via the enhanced permeability and retention (EPR) effect [1] [10]. Key physicochemical attributes of PEG underpinned these advances:
Table 1: Key Milestones in PEGylation Development
Year | Innovation | Impact |
---|---|---|
1977 | First PEG-protein conjugate (BSA) | Demonstrated reduced immunogenicity & improved solubility [1] |
1990 | FDA approval of Adagen® | Validated clinical PEGylation for SCID treatment [1] |
1995 | PEGylated liposomes (Doxil®) | Achieved long-circulating nanocarriers for tumor targeting [1] |
2004 | Pegaptanib (Y-shaped PEG-aptamer) | Pioneered PEG-oligonucleotide therapeutics [3] [9] |
Benzyl (Bn) protecting groups have been instrumental in synthesizing complex PEG-based linkers like Benzyl-PEG3-acid, where precise functionalization is paramount. Benzyl ethers (Bn-OR
) protect hydroxyl groups during multi-step syntheses, leveraging orthogonal deprotection strategies to ensure regioselectivity [8]. Key advantages include:
For Benzyl-PEG3-acid synthesis, benzyl protection ensures the terminal carboxylic acid remains unobstructed while PEG chain elongation proceeds. This is critical for later bioconjugation, as the acid group can be activated for amide bonding with amines in proteins or peptides. The benzyl group’s bulk also minimizes side reactions during phosphoramidite-based oligonucleotide coupling or solid-phase peptide synthesis [4] [8]. Recent innovations, such as photolabile o-nitrobenzyl derivatives, further enhance spatiotemporal control in linker deprotection [8].
Table 2: Benzyl Deprotection Methods for PEG Linker Synthesis
Method | Conditions | Compatibility |
---|---|---|
Hydrogenolysis | H₂/Pd-C, EtOAc, RT | Compatible with esters; reduces alkenes/nitro groups |
Oxidation | DDQ, CH₂Cl₂/H₂O, RT | Preserves acid-labile groups; targets p-methoxybenzyl |
Acidolysis | BCl₃, DCM, −78°C | Selective for benzyl vs. silyl ethers [8] |
Photolysis | hν (300–350 nm) | Enables spatial/temporal control [8] |
The evolution from linear to branched PEG architectures (e.g., Y-shaped, brush-like) marks a significant advancement in bioconjugation, directly impacting compounds like Benzyl-PEG3-acid. Early PEGylation used linear chains, but limitations emerged:
Branched PEGs address these issues through:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: